molecular formula C12H14ClN3O4 B14794049 4-Chloro-7-(2-C-methyl-B-D-ribofuranosyl)-7H-pyrrolo[2,3-D]pyrimidine

4-Chloro-7-(2-C-methyl-B-D-ribofuranosyl)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B14794049
M. Wt: 299.71 g/mol
InChI Key: YNVCLSAXHSBSTK-KXHDUVEUSA-N
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Description

(2R,3R,4R,5R)-2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a chlorinated aromatic ring, and a tetrahydrofuran ring with multiple hydroxyl groups. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol typically involves multi-step organic synthesis. Key steps may include:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Chlorination: Introduction of the chlorine atom to the aromatic ring, often using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the tetrahydrofuran ring: This step may involve cyclization reactions of diol precursors under acidic or basic conditions.

    Hydroxylation: Introduction of hydroxyl groups through oxidation reactions, using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.

    Reduction: Reduction of the pyrrolo[2,3-d]pyrimidine core using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the chlorinated aromatic ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Amines, alcohols.

    Substitution products: Derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Medicinal Chemistry: Development of therapeutic agents targeting specific biological pathways.

    Biological Research: Studying the interactions of the compound with enzymes and receptors.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects on cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby modulating biological functions.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5R)-2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol: shares structural similarities with other pyrrolo[2,3-d]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of (2R,3R,4R,5R)-2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C12H14ClN3O4

Molecular Weight

299.71 g/mol

IUPAC Name

(3R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C12H14ClN3O4/c1-12(19)8(18)7(4-17)20-11(12)16-3-2-6-9(13)14-5-15-10(6)16/h2-3,5,7-8,11,17-19H,4H2,1H3/t7?,8?,11?,12-/m1/s1

InChI Key

YNVCLSAXHSBSTK-KXHDUVEUSA-N

Isomeric SMILES

C[C@]1(C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O)O

Origin of Product

United States

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